5-Propyl-4,5-dihydro-1,2-oxazol-5-ol
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Overview
Description
5-Propyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential . The unique structure of 5-Propyl-4,5-dihydroisoxazol-5-ol makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-4,5-dihydroisoxazol-5-ol typically involves a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . For instance, a highly regioselective method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods
Industrial production of 5-Propyl-4,5-dihydroisoxazol-5-ol may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
5-Propyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
5-Propyl-4,5-dihydroisoxazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Propyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroisoxazole: A closely related compound with similar chemical properties.
3,4,5-Trisubstituted Isoxazoles: These compounds have additional substituents on the isoxazole ring, leading to different biological activities.
Uniqueness
5-Propyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substituent (propyl group) and its ability to undergo various chemical reactions under mild conditions. This makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
61184-68-7 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
5-propyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C6H11NO2/c1-2-3-6(8)4-5-7-9-6/h5,8H,2-4H2,1H3 |
InChI Key |
RFDWMXRJRGVTPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC=NO1)O |
Origin of Product |
United States |
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